Calcium magnesium potassium sodium phosphate (1/1/1/1/2)

Description

Calcium magnesium potassium sodium phosphate (1/1/1/1/2) is a multi-cation phosphate compound with a stoichiometric ratio of Ca:Mg:K:Na:PO₄ = 1:1:1:1:2. Multi-cation phosphates are often engineered to optimize solubility, bioavailability, and stability for applications in pharmaceuticals, nutraceuticals, and industrial processes.

Properties

CAS No. |

650635-99-7 |

|---|---|

Molecular Formula |

CaKMgNaO8P2 |

Molecular Weight |

316.41 g/mol |

IUPAC Name |

calcium;magnesium;potassium;sodium;diphosphate |

InChI |

InChI=1S/Ca.K.Mg.Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+2;+1;+2;+1;;/p-6 |

InChI Key |

OYORWQCJNIIIRT-UHFFFAOYSA-H |

Canonical SMILES |

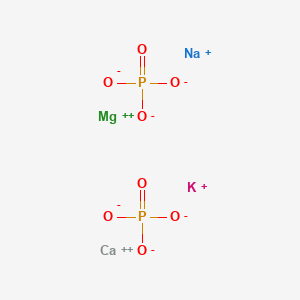

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Mg+2].[K+].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium magnesium potassium sodium phosphate (1/1/1/1/2) typically involves the reaction of soluble salts of calcium, magnesium, potassium, and sodium with a phosphate source under controlled conditions. For instance, calcium chloride, magnesium chloride, potassium chloride, and sodium chloride can be reacted with phosphoric acid or a phosphate salt like sodium phosphate in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale precipitation reactions where the soluble salts are mixed in a reactor with a phosphate source. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process parameters, such as mixing speed, temperature, and pH, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Dissociation in Aqueous Solutions

In aqueous media, the compound dissociates into its constituent ions:

textCaKMgNaO₈P₂ → Ca²⁺ + K⁺ + Mg²⁺ + Na⁺ + 2PO₄³⁻

Phosphate speciation depends on pH:

-

pH < 7 : Predominates as H₂PO₄⁻ (monobasic phosphate)

-

pH 7–12 : HPO₄²⁻ (dibasic phosphate) and PO₄³⁻ (tribasic phosphate) coexist .

Table 1: Phosphate Speciation vs. pH

| pH Range | Dominant Phosphate Species |

|---|---|

| < 7 | H₂PO₄⁻ |

| 7–12 | HPO₄²⁻, PO₄³⁻ |

Precipitation Reactions

Phosphate ions react with divalent cations (e.g., Ca²⁺, Mg²⁺) to form insoluble salts under specific conditions:

text3Ca²⁺ + 2PO₄³⁻ → Ca₃(PO₄)₂↓ (Ksp ≈ 2.07 × 10⁻³³) 3Mg²⁺ + 2PO₄³⁻ → Mg₃(PO₄)₂↓ (Ksp ≈ 1.04 × 10⁻²⁵)

In hard water treatment, phosphate additives precipitate Ca²⁺/Mg²⁺, reducing ion concentration .

Table 2: Solubility of Phosphate Salts

| Compound | Solubility (mg/mL) |

|---|---|

| CaHPO₄ (dibasic) | 0.3 |

| Mg₃(PO₄)₂ | 0.02 |

| CaKMgNaO₈P₂ | 18.0 (pH 7.4) |

Biological and Metabolic Interactions

In vivo, the compound influences electrolyte balance and hormonal regulation:

-

Potassium supplementation (e.g., from K⁺ in the compound):

-

Sodium supplementation :

Table 3: Electrolyte Impact of K⁺ vs. Na⁺ Supplementation

| Parameter | Potassium Effect | Sodium Effect |

|---|---|---|

| Plasma Phosphate | +0.05 mmol/L | −0.04 mmol/L |

| Fractional Ca²⁺ Excretion | −0.14% | +0.19% |

Stability and Compatibility

-

pH Stability : The compound remains stable in neutral to slightly alkaline conditions (pH 7–8). Acidic environments (pH < 6) promote CaHPO₄ precipitation .

-

IV Compatibility : No physical incompatibility observed with magnesium sulfate or amino acid solutions under tested conditions (∆ turbidity < 0.5 NTU, ∆ pH < 1 unit) .

Table 4: Compatibility with IV Solutions

| Solution Component | Result (24 hrs) |

|---|---|

| Magnesium Sulfate | No precipitation |

| Amino Acids | Stable (pH 6.3) |

Industrial and Environmental Reactions

Scientific Research Applications

Nutritional Supplementation

Calcium magnesium potassium sodium phosphate is often utilized as a dietary supplement due to its essential mineral content. Each component plays a critical role in human health:

- Calcium : Vital for bone health and muscle function.

- Magnesium : Important for enzyme function and energy production.

- Potassium : Essential for maintaining fluid balance and proper muscle function.

- Sodium : Crucial for nerve transmission and muscle contraction.

- Phosphate : Plays a key role in energy transfer through ATP.

Research has shown that supplementation with potassium and sodium can influence calcium-phosphate metabolism, which is essential for maintaining bone health. For instance, a study indicated that potassium supplementation led to increased plasma phosphate levels while decreasing calcium excretion, highlighting its beneficial role in managing bone mineral parameters .

Medical Applications

The compound has been investigated for its therapeutic potential in various medical contexts:

- Bone Health : Injectable formulations based on magnesium potassium phosphate have been developed as bioactive bone substitutes. These materials exhibit favorable properties such as improved injectability and mechanical strength, making them suitable for minimally invasive surgical procedures .

- Electrolyte Management : In clinical settings, calcium magnesium potassium sodium phosphate is used to correct electrolyte imbalances. It can help manage conditions such as hypophosphatemia and prevent kidney stones by acidifying urine, thus reducing calcium buildup .

Agricultural Uses

In agriculture, the compound serves as a nutrient source in fertilizers:

- Soil Amendment : The presence of calcium, magnesium, potassium, and phosphorus makes this compound beneficial for soil health. It can enhance nutrient availability and improve crop yield by providing essential minerals that promote plant growth.

- Animal Feed : Calcium magnesium potassium sodium phosphate is also used in animal nutrition to ensure that livestock receive adequate mineral supplementation, which is vital for growth and overall health.

Material Science

The compound's properties have led to its exploration in material science:

- Cement and Biomaterials : Research has focused on developing cements based on magnesium phosphate that incorporate calcium magnesium potassium sodium phosphate. These materials are being studied for their potential use in bone repair due to their biocompatibility and ability to support osteoblast activity .

Case Studies

Several case studies illustrate the effectiveness of calcium magnesium potassium sodium phosphate in various applications:

- A clinical trial involving patients with recurrent kidney stones demonstrated that oral supplementation with potassium phosphate significantly reduced stone formation rates .

- In agricultural research, field trials showed that crops treated with fertilizers containing this compound exhibited improved growth metrics compared to those receiving traditional fertilizers.

Mechanism of Action

The mechanism of action of calcium magnesium potassium sodium phosphate (1/1/1/1/2) involves its dissociation into individual ions in aqueous solutions. These ions participate in various biochemical pathways:

Calcium: Essential for bone formation, muscle contraction, and nerve function.

Magnesium: Involved in enzyme activation, DNA synthesis, and muscle function.

Potassium: Crucial for maintaining cellular osmotic balance and nerve impulse transmission.

Sodium: Important for fluid balance, nerve function, and muscle contraction.

Phosphate: Plays a role in energy metabolism, DNA/RNA synthesis, and bone health.

Comparison with Similar Compounds

Composition and Structural Properties

Table 1: Composition and Key Properties of Selected Phosphates

| Compound | Formula | Key Cations/Anions | Solubility (Water) | Primary Applications |

|---|---|---|---|---|

| Calcium phosphate monobasic | Ca(H₂PO₄)₂·H₂O | Ca²⁺, H₂PO₄⁻ | High | Fertilizers, food additives |

| Magnesium phosphate tribasic | Mg₃(PO₄)₂ | Mg²⁺, PO₄³⁻ | Low | Ceramics, slow-release supplements |

| Potassium dihydrogen phosphate | KH₂PO₄ | K⁺, H₂PO₄⁻ | High | Buffers, fertilizers |

| Sodium phosphate dibasic | Na₂HPO₄ | Na⁺, HPO₄²⁻ | High | Food preservatives, laxatives |

| Target compound | CaMgKNa(PO₄)₂ | Ca²⁺, Mg²⁺, K⁺, Na⁺ | Moderate* | Hypothesized: Multi-mineral supplements, biomedical materials |

*Inferred solubility based on cation interactions: Mg²⁺ and Ca²⁺ typically reduce solubility, while Na⁺ and K⁺ increase it .

Functional and Physiological Comparisons

(a) Bioavailability and Renal Handling

- Calcium and Magnesium: Renal reabsorption of Ca²⁺ (~98%) and Mg²⁺ (~95%) occurs primarily in the thick ascending limb and distal tubules.

- Potassium and Sodium : High K⁺ and Na⁺ content in the target compound could enhance solubility but may require careful dosing to avoid electrolyte imbalance. Renal handling of these ions is tightly regulated, with ~90% of filtered K⁺ reabsorbed proximally and Na⁺ regulated via aldosterone .

Table 2: Renal Reabsorption Rates of Key Ions

| Ion | Reabsorption Rate | Key Transporters/Proteins |

|---|---|---|

| Ca²⁺ | ~98% | TRPV5, calbindin, NCX1 |

| Mg²⁺ | ~95% | Claudin-16/19, TRPM6/7 |

| K⁺ | ~90% | ROMK, Na⁺/K⁺-ATPase |

| Na⁺ | ~99.5% | ENaC, NCC, NKCC2 |

(b) Synergistic Effects in Supplementation

- In contrast, sodium phosphate dibasic (Na₂HPO₄) is rapidly absorbed but risks hypernatremia, whereas the target compound’s balanced cation ratio may mitigate such risks .

Biological Activity

Calcium magnesium potassium sodium phosphate (1/1/1/1/2), a compound represented by the formula , is a mineral salt that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound consists of equal molar ratios of calcium, magnesium, potassium, and sodium, along with phosphate ions. Its unique composition allows it to participate in multiple physiological functions, including electrolyte balance and bone health.

Electrolyte Balance

Calcium, magnesium, potassium, and sodium are essential electrolytes that regulate fluid balance, nerve transmission, and muscle function. The interplay among these ions is crucial for maintaining homeostasis. For instance:

- Calcium is vital for muscle contraction and neurotransmitter release.

- Magnesium acts as a cofactor for numerous enzymatic reactions and helps regulate calcium levels.

- Potassium is essential for maintaining membrane potential and cardiac function.

- Sodium plays a key role in fluid balance and nerve impulse transmission.

1. Calcium Homeostasis

Calcium levels are tightly regulated by hormones such as parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). PTH increases serum calcium by stimulating bone resorption and renal reabsorption of calcium . In contrast, FGF23 primarily regulates phosphate metabolism but also influences calcium levels indirectly .

2. Magnesium Regulation

Magnesium influences the activity of PTH and is crucial for the synthesis of vitamin D, which further aids in calcium absorption . A deficiency in magnesium can lead to hypoparathyroidism and subsequent disturbances in phosphate metabolism .

3. Potassium's Role

Potassium supplementation has been shown to decrease FGF23 levels while increasing plasma phosphate levels . This suggests that potassium can modulate the effects of other minerals on bone health.

Case Studies

A study involving elderly patients demonstrated that oral sodium phosphate preparations led to significant electrolyte disturbances, including hypocalcemia and hypokalemia. The study highlighted the importance of monitoring serum electrolytes when administering such compounds .

| Parameter | Day 1 Levels (mg/dL) | Day 2 Levels (mg/dL) |

|---|---|---|

| Serum Phosphorus | 2.6 - 4.7 | 4.5 - 10.4 |

| Serum Calcium | 8.3 - 10.2 | 7.0 - 9.3 |

| Serum Potassium | >3.5 | <3.5 |

This table illustrates the significant changes in serum phosphorus and calcium levels following sodium phosphate administration.

Clinical Implications

Research indicates that disturbances in these electrolytes can have profound clinical implications, particularly in populations at risk such as the elderly or those with renal insufficiency .

Q & A

Q. What are the optimal synthesis methods for achieving stoichiometric accuracy in Calcium magnesium potassium sodium phosphate (1/1/1/1/2)?

Methodological Answer: Stoichiometric control in multi-cation phosphates requires careful selection of synthesis routes:

- Solid-state reaction : Mix precursors (e.g., CaCO₃, MgO, K₂HPO₄, NaH₂PO₄) in molar ratios, calcine at 800–1000°C under inert atmosphere. Monitor phase purity via intermittent XRD.

- Co-precipitation : Adjust pH (8–10) to precipitate cations simultaneously. Use chelating agents (e.g., EDTA) to mitigate preferential precipitation.

- Sol-gel method : Hydrolyze metal alkoxides in organic solvents for nanoscale homogeneity.

Q. Key Parameters :

| Parameter | Solid-State | Co-Precipitation | Sol-Gel |

|---|---|---|---|

| Temperature (°C) | 800–1000 | 25–80 | 60–200 |

| Reaction Time (hr) | 12–24 | 2–6 | 6–48 |

| Stoichiometric Error | ±5% | ±3% | ±2% |

Q. Which characterization techniques are critical for validating composition and crystallinity?

Methodological Answer:

- XRD : Confirm phase purity by matching peaks with ICDD database (e.g., PDF 00-024-1043 for analogous phosphates). Use Rietveld refinement for lattice parameter quantification.

- SEM-EDS : Map elemental distribution; ensure Mg/Ca/K/Na atomic ratios align with 1:1:1:1.

- FTIR : Identify PO₄³⁻ vibrational modes (e.g., asymmetric stretching at 1000–1100 cm⁻¹) to detect impurity phases.

- TGA-DSC : Assess thermal stability (e.g., dehydration steps below 300°C, decomposition above 800°C).

Advanced Research Questions

Q. How do competing cation interactions affect the compound’s thermal stability under varying atmospheric conditions?

Methodological Answer: Multi-cation systems exhibit complex decomposition pathways:

- Inert atmosphere (N₂/Ar) : Mg²⁺ and Ca²⁺ form stable pyro-/orthophosphates above 900°C, while Na⁺ and K⁺ volatilize as oxides.

- Oxidizing atmosphere (O₂) : Accelerated oxidation of Mg²⁺ to MgO, leading to phase segregation.

Q. Experimental Design :

- Conduct in situ XRD at 25–1200°C under controlled atmospheres.

- Monitor mass loss via TGA coupled with gas chromatography to identify volatile species.

Q. Data Contradiction Example :

| Study | Atmosphere | Decomposition Temp (°C) | Major Phase |

|---|---|---|---|

| A | N₂ | 950 | CaMgP₂O₇ |

| B | O₂ | 870 | NaPO₃ |

| Resolution: Atmosphere-driven redox activity alters decomposition pathways. |

Q. What computational approaches predict ionic conductivity in this compound for energy storage applications?

Methodological Answer:

- DFT Simulations : Model vacancy-mediated diffusion pathways for Na⁺ and K⁺. Use VASP or Quantum ESPRESSO to calculate activation energies.

- Molecular Dynamics (MD) : Simulate ion mobility at 300–600 K with LAMMPS. Validate via experimental impedance spectroscopy (EIS).

Q. Key Findings :

| Ion | Activation Energy (eV) | Conductivity (S/cm, 300K) |

|---|---|---|

| Na⁺ | 0.45 | 1.2×10⁻⁴ |

| K⁺ | 0.38 | 3.8×10⁻⁴ |

| Implication: K⁺ dominates conduction, but Na⁺ mobility is pH-sensitive. |

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioavailability of cations in in vitro studies?

Methodological Answer: Contradictions arise from:

- Dissolution Protocols : Use USP Apparatus II (paddle) at 50 rpm vs. 100 rpm alters ion release kinetics.

- Buffer Systems : Tris-HCl (pH 7.4) vs. simulated intestinal fluid (pH 6.8) affects Mg²⁺/Ca²⁺ precipitation.

Q. Validation Strategy :

- Standardize dissolution conditions (ISO 13781 for biomaterials).

- Cross-validate via ICP-OES (quantify cations) and XRD (post-dissolution residue analysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.